4-Chloro-3,5-dimethylphenylZinc bromide
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Overview
Description
4-Chloro-3,5-dimethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic reagent.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3,5-dimethylphenylzinc bromide can be synthesized through the reaction of 4-chloro-3,5-dimethylphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically involves the use of a Grignard reagent, such as 4-chloro-3,5-dimethylphenylmagnesium bromide, which reacts with zinc bromide to form the desired organozinc compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process often includes the use of automated reactors and precise temperature control to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,5-dimethylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and other organohalides.
Major Products
The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Chloro-3,5-dimethylphenylzinc bromide has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It can be employed in the modification of biomolecules for research purposes.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It finds applications in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3,5-dimethylphenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom facilitates the transfer of the phenyl group to the palladium catalyst, which then undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product . The molecular targets and pathways involved include the palladium catalyst and the organic halide substrate .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-methylphenylmagnesium bromide
- 4-Methyl-3-pyridylzinc bromide
- 4-iso-propyloxy-3,5-dimethylphenylzinc bromide
Uniqueness
4-Chloro-3,5-dimethylphenylzinc bromide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C8H8BrClZn |
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Molecular Weight |
284.9 g/mol |
IUPAC Name |
bromozinc(1+);2-chloro-1,3-dimethylbenzene-5-ide |
InChI |
InChI=1S/C8H8Cl.BrH.Zn/c1-6-4-3-5-7(2)8(6)9;;/h4-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
TYTDRYAKHCYJOS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=C[C-]=C1)C)Cl.[Zn+]Br |
Origin of Product |
United States |
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